N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-chloro-4-fluorophenyl)benzenesulfonamide
Description
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-chloro-4-fluorophenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an azepane ring, a benzenesulfonamide group, and a 3-chloro-4-fluorophenyl moiety. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry.
Properties
Molecular Formula |
C20H22ClFN2O3S |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-chloro-4-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C20H22ClFN2O3S/c21-18-14-16(10-11-19(18)22)24(28(26,27)17-8-4-3-5-9-17)15-20(25)23-12-6-1-2-7-13-23/h3-5,8-11,14H,1-2,6-7,12-13,15H2 |
InChI Key |
CQYSIGDKFLIAEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN(C2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-chloro-4-fluorophenyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of a suitable precursor, such as 1,6-diaminohexane, under acidic conditions.
Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group can be introduced by reacting the azepane derivative with benzenesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the 3-Chloro-4-Fluorophenyl Moiety: The final step involves the coupling of the intermediate with 3-chloro-4-fluoroaniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-chloro-4-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents like DMF (dimethylformamide).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-chloro-4-fluorophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-chloro-4-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby disrupting the normal function of the enzyme.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Azepan-1-yl-2-oxo-ethyl)-N-(4-chloro-phenyl)-benzenesulfonamide
- N-(2-Azepan-1-yl-2-oxo-ethyl)-N-(4-bromophenyl)-benzenesulfonamide
- N-(2-Azepan-1-yl-2-oxo-ethyl)-N-(3-fluorophenyl)-benzenesulfonamide
Uniqueness
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-chloro-4-fluorophenyl)benzenesulfonamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
